molecular formula C18H19NO5S B3581464 methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3581464
M. Wt: 361.4 g/mol
InChI Key: QLISSZFUSXFSGK-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Biochemical Analysis

Biochemical Properties

Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling processes .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of certain kinases by binding to their active sites, leading to a decrease in kinase activity and subsequent changes in cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and cellular metabolism . Additionally, the stability and degradation of this compound can influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, and it can bind to plasma proteins, affecting its distribution in the body . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the Gewald reaction, which is used to synthesize thiophene derivatives. This reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be efficient for thiophene derivatives. For example, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield high-purity thiophene derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives like ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 3-aminobenzo[b]thiophenes .

Uniqueness

What sets methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-22-11-7-10(8-12(9-11)23-2)16(20)19-17-15(18(21)24-3)13-5-4-6-14(13)25-17/h7-9H,4-6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLISSZFUSXFSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
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methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

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